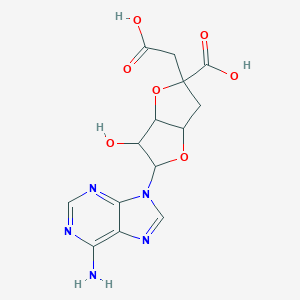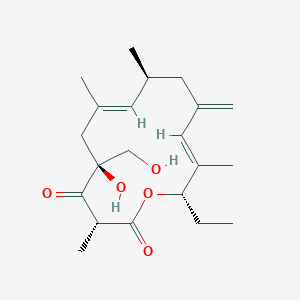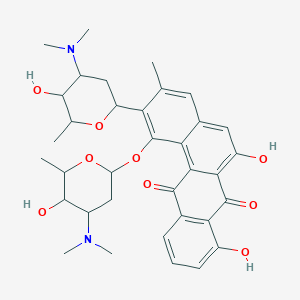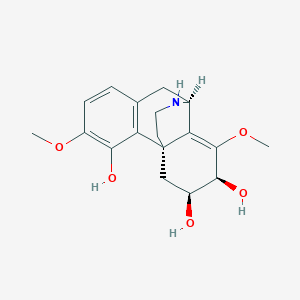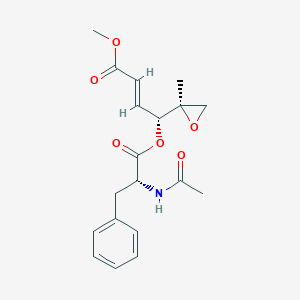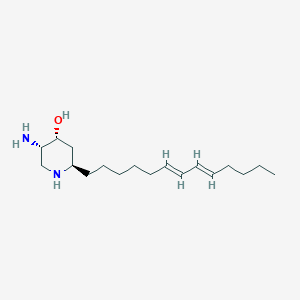
Pseudodistomin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudodistomin B is a natural product that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a bioactive compound that is extracted from the marine flatworm, Pseudobiceros distylium. Pseudodistomin B has been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of pseudodistomin B is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Pseudodistomin B has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Pseudodistomin B has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. Pseudodistomin B has also been found to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using pseudodistomin B in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, a limitation is that the extraction and purification process can be time-consuming and expensive. Additionally, the mechanism of action of pseudodistomin B is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on pseudodistomin B. One area of focus could be on its potential as an anticancer agent, particularly against breast cancer and leukemia cells. Another area of research could be on its anti-inflammatory and antiviral properties, with the aim of developing treatments for inflammatory diseases and viral infections. Additionally, further studies could be conducted to elucidate the mechanism of action of pseudodistomin B, which could lead to the development of more effective treatments.
Méthodes De Synthèse
Pseudodistomin B can be synthesized through a multi-step process, starting with the extraction of the marine flatworm Pseudobiceros distylium. The extracted material is then purified through a series of chromatographic techniques, including silica gel and reverse-phase high-performance liquid chromatography. The final product is obtained in the form of a white powder.
Applications De Recherche Scientifique
Pseudodistomin B has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer properties, particularly against breast cancer and leukemia cells. Pseudodistomin B has also been shown to possess anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections.
Propriétés
Numéro CAS |
106293-83-8 |
|---|---|
Nom du produit |
Pseudodistomin B |
Formule moléculaire |
C26H18N4O6S2 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
(2R,4R,5S)-5-amino-2-[(6E,8E)-trideca-6,8-dienyl]piperidin-4-ol |
InChI |
InChI=1S/C18H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-18(21)17(19)15-20-16/h5-8,16-18,20-21H,2-4,9-15,19H2,1H3/b6-5+,8-7+/t16-,17+,18-/m1/s1 |
Clé InChI |
ACYWLYLTIGBFNS-IZXXOBHXSA-N |
SMILES isomérique |
CCCC/C=C/C=C/CCCCC[C@@H]1C[C@H]([C@H](CN1)N)O |
SMILES |
CCCCC=CC=CCCCCCC1CC(C(CN1)N)O |
SMILES canonique |
CCCCC=CC=CCCCCCC1CC(C(CN1)N)O |
Synonymes |
(2R)-5β-Amino-2α-[(3E,5E)-3,5-tridecadienyl]piperidin-4β-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)
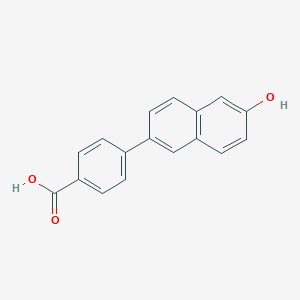
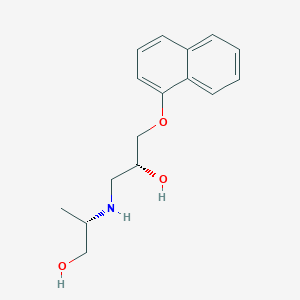
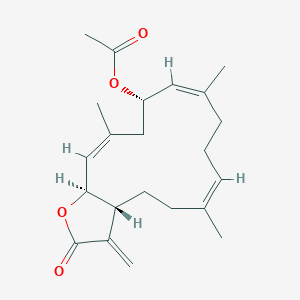
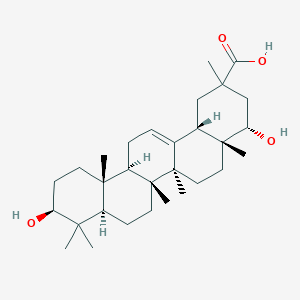
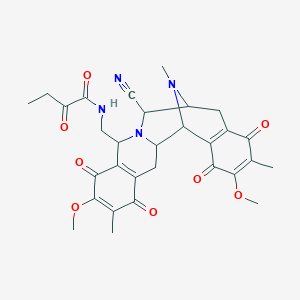
![(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B217773.png)
![[(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate](/img/structure/B217774.png)
![[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B217776.png)
